molecular formula C14H15NO B140175 N-Methyl-3-phenoxybenzylamine CAS No. 129535-78-0

N-Methyl-3-phenoxybenzylamine

Cat. No.: B140175
CAS No.: 129535-78-0
M. Wt: 213.27 g/mol
InChI Key: GDVLOOQWWBPGSV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-3-phenoxybenzylamine can be synthesized through several methods. One common method involves the reaction of p-halobenzonitrile with a solvent such as R’OH in the presence of R’OM, followed by hydrogen reduction to obtain the substituted phenoxybenzylamine . This method is advantageous due to its high yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-phenoxybenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybenzaldehyde, while reduction may produce phenoxybenzyl alcohol .

Scientific Research Applications

N-Methyl-3-phenoxybenzylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-3-phenoxybenzylamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-phenoxyphenylmethanamine
  • N-Methyl-3-phenoxybenzylamine hydrochloride
  • This compound acetate

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications .

Properties

IUPAC Name

N-methyl-1-(3-phenoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-15-11-12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVLOOQWWBPGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441059
Record name N-Methyl-3-phenoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129535-78-0
Record name N-Methyl-3-phenoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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